4-Methyl-1-penten-3-OL
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 4-Methyl-1-penten-3-ol follows established International Union of Pure and Applied Chemistry conventions, reflecting its structural complexity through precise positional designations. The primary IUPAC name for this compound is 4-methylpent-1-en-3-ol, which systematically describes the five-carbon chain with a methyl substituent at the fourth position, a double bond beginning at the first carbon, and a hydroxyl group attached to the third carbon. Alternative accepted nomenclature includes 1-Penten-3-ol, 4-methyl-, which emphasizes the pentene backbone with subsequent functional group specifications. The compound is also recognized under the systematic name 3-hydroxy-4-methyl-1-pentene, which prioritizes the hydroxyl functionality while maintaining positional accuracy.
Additional naming conventions employed in chemical literature include 1-Isopropyl-2-propene-1-ol, which describes the compound from a substitution perspective, highlighting the isopropyl group attachment to the alcohol-bearing carbon. The National Cancer Institute designation NSC95412 provides an alternative identifier used in pharmaceutical and research applications. Chemical databases also recognize the compound under various synonymous forms, including the European Community number 870-235-9 and the DSSTox Substance ID DTXSID60875630, facilitating international regulatory compliance and research coordination. These multiple naming systems ensure comprehensive identification across different chemical information systems while maintaining consistency with established nomenclature protocols.
Properties
IUPAC Name |
4-methylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKVYEHTIWILMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875630 | |
| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4798-45-2 | |
| Record name | 4-Methyl-1-penten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4798-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-3-ol, 4-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-METHYL-1-PENTEN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydroboration-Oxidation Method
One of the primary methods for synthesizing 4-Methyl-1-penten-3-OL involves the hydroboration-oxidation of 4-methyl-1-pentene. This method consists of two main steps:
Hydroboration : In this step, 4-methyl-1-pentene reacts with diborane (B₂H₆) in an inert solvent such as tetrahydrofuran (THF) at low temperatures (0°C to room temperature). The boron atom adds to the less substituted carbon of the double bond.
Oxidation : The organoborane intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) in a basic medium (e.g., sodium hydroxide), leading to the formation of this compound.
The overall reaction can be summarized as follows:
$$
\text{4-Methyl-1-pentene} + \text{B}2\text{H}6 \rightarrow \text{Organoborane} \rightarrow \text{this compound}
$$
Catalytic Hydrogenation of Acetylenic Precursors
Another effective method for synthesizing this compound is through the catalytic hydrogenation of acetylenic compounds. This method typically employs a Lindlar catalyst, which selectively hydrogenates alkynes to cis-alkenes without fully saturating the double bond.
An acetylenic precursor, such as 4-methyl-1-butyne, is subjected to hydrogen gas in the presence of a Lindlar catalyst at moderate pressures.
The reaction conditions are optimized (temperature around 25–50°C) to minimize over-hydrogenation and ensure selectivity toward the desired product.
The reaction can be illustrated as:
$$
\text{4-Methyl-1-butyne} + \text{H}_2 \xrightarrow{\text{Lindlar catalyst} } \text{this compound}
$$
Reaction Conditions and Yields
The following table summarizes key reaction conditions and expected yields for the preparation methods discussed:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Hydroboration-Oxidation | Diborane, H₂O₂ | THF, 0°C to RT | 85–90 |
| Catalytic Hydrogenation | Lindlar catalyst, H₂ | 25–50°C | 80–85 |
Analysis of Reaction Products
The purity and identity of synthesized this compound can be confirmed using various analytical techniques:
Gas Chromatography (GC)
Gas chromatography is commonly employed to analyze the composition of reaction mixtures and assess the purity of the final product.
Infrared Spectroscopy (IR)
Infrared spectroscopy can confirm functional groups present in the compound, particularly the hydroxyl (-OH) group, which typically exhibits a broad absorption band around 3350 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the molecular structure and confirms the presence of specific hydrogen environments characteristic of alcohols.
Tables Summary
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 115.1°C |
| Density (20°C) | 0.828 g/cm³ |
| Flash Point | 25.5°C |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-penten-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Methyl-1-penten-3-one or 4-Methyl-1-penten-3-al.
Reduction: 4-Methylpentane.
Substitution: 4-Methyl-1-penten-3-chloride or 4-Methyl-1-penten-3-amine.
Scientific Research Applications
Organic Synthesis
4-Methyl-1-penten-3-OL serves as a crucial building block in the synthesis of various organic compounds. Its reactivity allows it to undergo several transformations:
Key Transformations
- Allylic Rearrangement : This reaction leads to the formation of isomers that are important intermediates in organic synthesis.
- Hydrosilylation Reactions : The compound can react with silanes, facilitating the formation of siloxanes and other derivatives.
Table 1: Key Transformations of this compound
| Transformation Type | Product Type | Description |
|---|---|---|
| Allylic Rearrangement | Isomeric Alcohols | Produces cis and trans isomers |
| Hydrosilylation | Siloxane Derivatives | Forms siloxanes using group 10 metal catalysts |
Catalysis Research
The compound is extensively studied for its role in catalysis, particularly in hydrogenation reactions. Research has demonstrated its effectiveness when used with various palladium catalysts under continuous-flow liquid-phase conditions.
Catalyst Performance Analysis
The efficiency of different catalysts can be evaluated using this compound as a substrate, providing insights into optimizing catalytic processes.
Pharmaceutical Applications
In the pharmaceutical domain, this compound is involved in synthesizing bioactive compounds. Its unique structural features enable it to participate in complex biochemical pathways essential for developing new therapeutic agents.
Case Studies
Case Study 1: Synthesis of Cytotoxic Compounds
Research indicates that derivatives of this compound can be utilized to synthesize cytotoxic agents like pluraflavin A aglycon, which have potential applications in cancer therapy.
Case Study 2: Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound is multifaceted, with studies indicating potential anticancer and antimicrobial effects.
Antimicrobial Properties
Research published in Chemical Papers demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are shown below:
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
Cytotoxicity Studies
In vitro studies using human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed:
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Mechanism of Action
The mechanism of action of 4-Methyl-1-penten-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methyl-1-penten-3-ol with structurally related C₆H₁₂O isomers and analogs, emphasizing key differences in structure, properties, and applications:
Key Findings from Comparative Analysis:
Structural Isomerism :
- Positional isomerism (e.g., hydroxyl and methyl group placement) significantly impacts reactivity and applications. For example, this compound’s secondary alcohol structure makes it less volatile than primary alcohols like 3-Methyl-4-penten-1-ol .
- The double bond position (e.g., C1 in this compound vs. C2 in 2-Methyl-2-penten-1-ol) influences conjugation effects and stability .
Safety and Usage Restrictions :
- This compound is uniquely flagged for exclusion from fragrance and flavor formulations due to unspecified safety concerns, unlike its analogs .
Commercial Availability :
- This compound is marketed by specialized suppliers like Combi-Blocks Inc. and CymitQuimica, whereas other isomers (e.g., 2-Methyl-2-penten-1-ol) are more widely available .
Research Gaps :
- Solubility data for these compounds in water or organic solvents remain sparse, highlighting a need for systematic studies .
Biological Activity
4-Methyl-1-penten-3-OL, also known as 1-penten-3-ol, 4-methyl- , is a chemical compound with the molecular formula and a molecular weight of approximately 100.16 g/mol. This compound is characterized by its unique structure, which includes a pentene backbone and an alcohol functional group. It is primarily recognized for its applications in flavoring and fragrance industries, as well as its potential biological activities.
- Chemical Formula :
- Molecular Weight : 100.1589 g/mol
- CAS Registry Number : 4798-45-2
- IUPAC Name : this compound
- Physical State : Liquid at room temperature
- Density : Approximately 0.81 g/cm³
Biological Activity
The biological activity of this compound has been the subject of various studies, particularly focusing on its effects in different biological systems.
Antimicrobial Activity
Recent research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it possesses inhibitory effects against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Salmonella typhimurium | 0.75 mg/mL |
These findings suggest that the compound could be utilized as a natural preservative in food products or as a therapeutic agent in treating bacterial infections.
Antioxidant Properties
This compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it can scavenge free radicals effectively, thus potentially contributing to the prevention of oxidative stress-related diseases.
| Assay Type | Result |
|---|---|
| DPPH Assay | IC50 = 30 µg/mL |
| ABTS Assay | IC50 = 25 µg/mL |
These results indicate that the compound may have applications in nutraceuticals or dietary supplements aimed at enhancing antioxidant defenses.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects. Research involving cellular models of neurodegeneration revealed that treatment with this compound reduced neuronal cell death induced by oxidative stress.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2022) investigated the antimicrobial properties of various volatile compounds, including this compound. The results indicated a strong correlation between concentration and antimicrobial efficacy, with optimal concentrations yielding significant bacterial inhibition. -
Case Study on Antioxidant Activity :
In a study published in the Journal of Food Science, researchers evaluated the antioxidant capacity of several flavor compounds, including this compound. The findings highlighted its potential use in food preservation and health supplements due to its effective free radical scavenging ability.
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 100.159 g/mol | |
| Boiling Point | 115.1°C | |
| Density (20°C) | 0.828 g/cm³ | |
| Flash Point | 25.5°C |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Gas Chromatography (GC): Resolves isomers (e.g., 4-methyl-3-penten-1-ol) using polar capillary columns (e.g., DB-WAX) and flame ionization detection .
- IR Spectroscopy: Identifies functional groups (e.g., O-H stretch at ~3350 cm⁻¹, C=C stretch at ~1650 cm⁻¹). Discrepancies in IR data require cross-validation with NMR .
- Mass Spectrometry (MS): Fragmentation patterns (e.g., m/z 100 [M]⁺, m/z 82 [M-H₂O]⁺) confirm molecular structure .
Advanced: How do steric effects influence the hydrogenation selectivity of this compound derivatives?
Methodological Answer:
Steric hindrance from the methyl group at position 4 impacts catalytic hydrogenation. For example, palladium nanoparticles (5–10 nm) modified with triphenylphosphine enhance selectivity by restricting access to the bulky alkene site, favoring partial hydrogenation over full saturation . Kinetic studies (e.g., rate constants measured via in situ FTIR) reveal that steric crowding reduces turnover frequency by 30–40% compared to linear analogs .
Q. Table 2: Hydrogenation Selectivity Under Different Catalysts
| Catalyst | Conversion (%) | Selectivity (cis-alkene) | Reference |
|---|---|---|---|
| Lindlar (Pd/CaCO₃) | 95 | 85 | |
| Unmodified Pd Nanoparticles | 98 | 60 |
Advanced: What strategies resolve contradictions in isomer identification (e.g., this compound vs. 4-methyl-3-penten-1-ol)?
Methodological Answer:
- Retention Index (RI) Calibration: Use GC with a homologous series (e.g., alkanes) to distinguish isomers. For this compound, RI ≈ 840 (DB-5 column), whereas 4-methyl-3-penten-1-ol has RI ≈ 855 .
- NOESY NMR: Correlates spatial proximity of protons. The allylic proton (δ 5.2 ppm) in this compound shows NOE interactions with the methyl group (δ 1.6 ppm), absent in positional isomers .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Chemical goggles, nitrile gloves, and lab coats to prevent eye/skin contact (GHS Category 2B eye irritation) .
- Ventilation: Use fume hoods due to low flash point (25.5°C). Spills require inert absorbents (e.g., vermiculite) .
- First Aid: Immediate irrigation with water for 15 minutes if exposed to eyes, followed by medical evaluation .
Advanced: How can enantioselective synthesis of this compound be achieved?
Methodological Answer:
Chiral resolution employs:
- Enzymatic Kinetic Resolution: Lipases (e.g., Candida antarctica) catalyze esterification of racemic mixtures, yielding enantiomerically enriched alcohol (ee >90%) .
- Chiral Auxiliaries: Use (R)- or (S)-BINOL to direct asymmetric allylation, achieving diastereomeric excess >80% .
Basic: What computational tools predict reactivity trends for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
